molecular formula C16H28O B1238232 (Z,Z)-11,13-Hexadecadienal CAS No. 71317-73-2

(Z,Z)-11,13-Hexadecadienal

Cat. No.: B1238232
CAS No.: 71317-73-2
M. Wt: 236.39 g/mol
InChI Key: ZTJGMVSDMQAJPE-OUPQRBNQSA-N
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Description

(Z,Z)-11,13-Hexadecadienal is an organic compound with the molecular formula C16H28O. It is a type of aldehyde characterized by the presence of two double bonds in the Z configuration at the 11th and 13th positions of the hexadecane chain. This compound is known for its role in the chemical communication systems of certain insects, particularly as a pheromone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-11,13-Hexadecadienal typically involves the following steps:

    Starting Material: The synthesis begins with commercially available hexadecane.

    Formation of Double Bonds:

    Oxidation: The terminal carbon is then oxidized to form the aldehyde group. This can be done using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to improve the efficiency and selectivity of the double bond formation.

    Continuous Flow Systems: Implementing continuous flow chemistry to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-11,13-Hexadecadienal undergoes several types of chemical reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds

Major Products

    Oxidation: Hexadecanoic acid

    Reduction: (Z,Z)-11,13-Hexadecadienol

    Substitution: Various substituted hexadecanes depending on the nucleophile used

Scientific Research Applications

(Z,Z)-11,13-Hexadecadienal has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in the study of reaction mechanisms.

    Biology: Studied for its role as a pheromone in insect communication, particularly in moths and other lepidopterans.

    Medicine: Investigated for its potential use in developing pheromone-based pest control methods, reducing the need for harmful pesticides.

    Industry: Utilized in the formulation of fragrances and as a flavoring agent due to its distinctive odor.

Mechanism of Action

The mechanism of action of (Z,Z)-11,13-Hexadecadienal involves its interaction with specific receptors in the olfactory system of insects. The compound binds to pheromone-binding proteins, which then transport it to olfactory receptors. This binding triggers a signal transduction pathway, leading to behavioral responses such as mating or aggregation.

Comparison with Similar Compounds

Similar Compounds

    (E,E)-11,13-Hexadecadienal: An isomer with double bonds in the E configuration.

    (Z,E)-11,13-Hexadecadienal: An isomer with one double bond in the Z configuration and the other in the E configuration.

    (Z,Z)-9,11-Hexadecadienal: A similar compound with double bonds at the 9th and 11th positions.

Uniqueness

(Z,Z)-11,13-Hexadecadienal is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. The Z configuration at both double bonds is essential for its recognition by insect olfactory receptors, making it highly specific in its action compared to its isomers.

Properties

IUPAC Name

(11Z,13Z)-hexadeca-11,13-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3-,6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJGMVSDMQAJPE-OUPQRBNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C=C/CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6035312
Record name (Z,Z)-11,13-Hexadecadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6035312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71317-73-2
Record name (Z,Z)-11,13-Hexadecadienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71317-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecadienal, (Z,Z)-11,13-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071317732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,13-Hexadecadienal, (11Z,13Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z,Z)-11,13-Hexadecadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6035312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11,13-HEXADECADIENAL, (11Z,13Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO1L379F0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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